molecular formula C31H28O4 B5459829 5,5'-Isopropylidenebis[2-(benzoyloxy)toluene]

5,5'-Isopropylidenebis[2-(benzoyloxy)toluene]

Cat. No.: B5459829
M. Wt: 464.5 g/mol
InChI Key: XZCUKRSDDUSFER-UHFFFAOYSA-N
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Description

5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] is an organic compound with the molecular formula C31H28O4. This compound contains a total of 63 atoms, including 28 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of benzoyl chloride and toluene derivatives under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of 5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the compound. Techniques such as distillation, crystallization, and chromatography are often employed in the purification stages.

Chemical Reactions Analysis

Types of Reactions

5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce toluene derivatives. Substitution reactions can lead to a wide range of substituted benzoyloxy toluene compounds.

Scientific Research Applications

5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biochemical effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A compound with a similar isopropylidene structure but different functional groups.

    Benzoyloxy Toluene Derivatives: Compounds with similar benzoyloxy and toluene moieties but varying in their substituents.

Uniqueness

5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[4-[2-(4-benzoyloxy-3-methylphenyl)propan-2-yl]-2-methylphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O4/c1-21-19-25(15-17-27(21)34-29(32)23-11-7-5-8-12-23)31(3,4)26-16-18-28(22(2)20-26)35-30(33)24-13-9-6-10-14-24/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCUKRSDDUSFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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